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molecular formula C11H12Cl2O2 B8316499 2',3'-Dichloro-4'-methoxyisobutyrophenone

2',3'-Dichloro-4'-methoxyisobutyrophenone

Cat. No. B8316499
M. Wt: 247.11 g/mol
InChI Key: VRQYDYLUERJKTM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04012524

Procedure details

A stirred mixture of 2,3-dichloroanisole (100 g., 0.565 mole) and isobutyryl chloride (66 g., 0.62 mole) in methylene chloride (400 ml.) is cooled to 5° C. and treated with aluminum chloride (83 g., 0.62 mole) during a 1 -hour period. The reaction mixture is allowed to warm to 25° C. and after 24 hours is poured into ice water (400 ml.) and hydrochloric acid (30 ml.). The organic phase is washed with 5% sodium hydroxide, water, dried over magnesium sulfate and distilled at reduced pressure affording 68 g. of 2',3'-dichloro-4'-methoxyisobutyrophenone which distills at 120°-130° C./0.5 mm.
Quantity
100 g
Type
reactant
Reaction Step One
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
83 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
400 mL
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([Cl:8])=[CH:6][CH:5]=[CH:4][C:3]=1[O:9][CH3:10].[C:11](Cl)(=[O:15])[CH:12]([CH3:14])[CH3:13].[Cl-].[Al+3].[Cl-].[Cl-].Cl>C(Cl)Cl>[Cl:8][C:7]1[C:2]([Cl:1])=[C:3]([O:9][CH3:10])[CH:4]=[CH:5][C:6]=1[C:11](=[O:15])[CH:12]([CH3:14])[CH3:13] |f:2.3.4.5|

Inputs

Step One
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)OC
Name
Quantity
66 g
Type
reactant
Smiles
C(C(C)C)(=O)Cl
Name
Quantity
400 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
83 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Step Three
Name
ice water
Quantity
400 mL
Type
reactant
Smiles
Name
Quantity
30 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm to 25° C. and after 24 hours
Duration
24 h
WASH
Type
WASH
Details
The organic phase is washed with 5% sodium hydroxide, water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled at reduced pressure
CUSTOM
Type
CUSTOM
Details
affording 68 g
DISTILLATION
Type
DISTILLATION
Details
of 2',3'-dichloro-4'-methoxyisobutyrophenone which distills at 120°-130° C./0.5 mm

Outcomes

Product
Name
Type
Smiles
ClC1=C(C=CC(=C1Cl)OC)C(C(C)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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